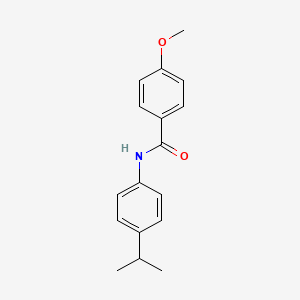

N-(4-isopropylphenyl)-4-methoxybenzamide

Description

Properties

Molecular Formula |

C17H19NO2 |

|---|---|

Molecular Weight |

269.34 g/mol |

IUPAC Name |

4-methoxy-N-(4-propan-2-ylphenyl)benzamide |

InChI |

InChI=1S/C17H19NO2/c1-12(2)13-4-8-15(9-5-13)18-17(19)14-6-10-16(20-3)11-7-14/h4-12H,1-3H3,(H,18,19) |

InChI Key |

XRQZFYVRXBAWGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-isopropylphenyl)-4-methoxybenzamide typically involves the reaction of 4-isopropylaniline with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-isopropylphenyl)-4-methoxybenzamide undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The amide group can be reduced to an amine.

Substitution: The isopropyl group can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

Major Products Formed

Oxidation: Formation of N-(4-hydroxyphenyl)-4-methoxybenzamide.

Reduction: Formation of N-(4-isopropylphenyl)-4-methoxybenzylamine.

Substitution: Formation of various substituted benzamides depending on the substituent used.

Scientific Research Applications

N-(4-isopropylphenyl)-4-methoxybenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly as a scaffold for drug design.

Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-isopropylphenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

N-(1-Isopropyl-7-Methyl-2-Oxo-4-Phenyl-1,2-Dihydroquinazolin-6-Yl)-4-Methoxybenzamide (Compound 7j)

- Structural Differences: Incorporates a quinazolinone ring fused to the amide nitrogen, replacing the simple 4-isopropylphenyl group. The methoxybenzamide moiety is retained.

- Functional Impact: Docking studies with EGFR tyrosine kinase domain (TKD) revealed a score of −9.65 kcal/mol, indicating strong binding affinity. This suggests that the quinazolinone scaffold enhances interactions with kinase active sites compared to simpler benzamides .

- Key Comparison : The additional heterocyclic ring in 7j likely improves target specificity but may reduce metabolic stability due to increased molecular complexity.

N-(6-Aminohexyl)-4-Methoxybenzamide (Compound 14)

- Structural Differences : Features a hexylamine spacer linked to the methoxybenzamide core.

- Functional Impact : Conjugated to oligonucleotides, this compound exhibited pH-dependent stability, with significant phosphoramide bond cleavage (≥50%) at pH 4.3. This contrasts with the parent benzamide’s stability, highlighting the sensitivity of alkylamine modifications to acidic environments .

- Key Comparison: The aminohexyl group introduces pH-labile bonds, making it unsuitable for acidic applications, whereas N-(4-isopropylphenyl)-4-methoxybenzamide’s simpler structure may offer greater stability.

4-tert-Butyl-N-(4-Methoxyphenyl)Benzamide

- Structural Differences : Replaces the isopropyl group with a bulkier tert-butyl substituent.

- However, its enhanced lipophilicity could improve membrane permeability compared to the isopropyl analog .

- Key Comparison : Substituent bulkiness may trade off between solubility and target engagement, depending on the biological context.

4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-Yl]Benzamide

- Structural Differences : Integrates a thiazole ring with 4-methylphenyl and phenyl substituents.

- Functional Impact: The thiazole moiety introduces a heterocyclic plane, enabling π-π stacking with aromatic residues in proteins.

- Key Comparison : Heterocyclic additions broaden interaction capabilities but may complicate synthesis and pharmacokinetics.

Physicochemical and Pharmacokinetic Comparisons

| Compound | LogP (Predicted) | Hydrogen Bond Acceptors | Key Functional Groups | Stability Notes |

|---|---|---|---|---|

| This compound | ~3.5 | 3 (amide, methoxy) | Isopropyl, methoxy | Stable across neutral pH |

| Compound 7j | ~4.1 | 4 (amide, methoxy, ketone) | Quinazolinone, methoxy | Susceptible to metabolic oxidation |

| Compound 14 | ~2.8 | 4 (amide, methoxy, amine) | Aminohexyl, methoxy | Unstable at pH <5.2 |

| 4-tert-Butyl-N-(4-methoxyphenyl)benzamide | ~4.3 | 3 (amide, methoxy) | tert-Butyl, methoxy | High thermal stability |

- Lipophilicity : The isopropyl group in the target compound balances lipophilicity (LogP ~3.5), whereas tert-butyl analogs (LogP ~4.3) may suffer from poor aqueous solubility.

- Metabolic Stability: The absence of labile groups (e.g., aminohexyl in Compound 14) suggests superior metabolic stability for this compound in vivo.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N-(4-isopropylphenyl)-4-methoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via amide coupling using reagents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) . Optimize reaction conditions by selecting aprotic solvents (e.g., dichloromethane) and maintaining temperatures between 0–25°C to minimize side reactions. Post-synthesis purification via silica gel chromatography is critical for isolating high-purity products .

Q. Which spectroscopic techniques are most effective for structural characterization and purity assessment of this compound?

- Techniques :

- NMR Spectroscopy : 1H and 13C NMR can confirm methoxy (δ ~3.8 ppm) and isopropyl (δ ~1.2–1.3 ppm for CH3; δ ~2.8–3.0 ppm for CH) groups .

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1680 cm⁻¹) and aromatic C-H bends (~690–900 cm⁻¹) .

- HRMS : Validate molecular weight with <2 ppm error .

Q. How can initial biological screening assays be designed to evaluate the bioactivity of this compound?

- Approach : Use enzyme inhibition assays (e.g., kinase or protease targets) at concentrations ranging from 1–100 µM. Pair with cytotoxicity testing (e.g., MTT assay on cell lines) to assess selectivity. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .

Advanced Research Questions

Q. How can contradictions in reported biological activities of structurally similar benzamide derivatives be resolved?

- Resolution Strategy : Conduct structure-activity relationship (SAR) studies by systematically modifying substituents (e.g., replacing methoxy with hydroxyl or trifluoromethyl groups) and comparing bioactivity trends. Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cellular activity) .

Q. What computational tools are suitable for predicting the binding mode of this compound with therapeutic targets?

- Tools :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target enzymes (e.g., kinases).

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- Validation : Correlate computational predictions with experimental IC50 values from enzyme assays .

Q. What factors influence the scalability of this compound synthesis for pre-clinical studies?

- Critical Factors :

- Reactor Design : Transition from batch to continuous flow reactors to improve heat/mass transfer .

- Catalyst Efficiency : Optimize catalyst loading (e.g., DMAP at 10 mol%) to reduce costs .

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for greener processing .

Q. How can advanced functional group transformations (e.g., oxidation of methoxy groups) be applied to diversify this compound derivatives?

- Method : Oxidize the methoxy group using KMnO4 in acetone/water (1:1) at 50°C to yield hydroxyl derivatives. Monitor reaction progress via TLC and characterize products using LC-MS .

Data Analysis & Optimization

Q. What statistical approaches are recommended for analyzing dose-response data in bioactivity studies of this compound?

- Approach : Use nonlinear regression (e.g., GraphPad Prism) to calculate IC50/EC50 values. Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and R² values for model fit .

Q. How can reaction yields be improved when synthesizing this compound under inert conditions?

- Optimization :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.